5-Cyclohexyl-1,3-oxazole

Description

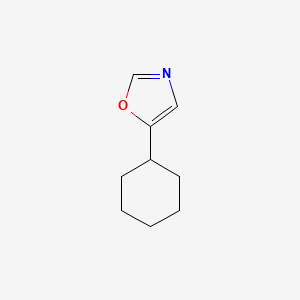

5-Cyclohexyl-1,3-oxazole (CAS: 374-21-0, molecular formula: C₉H₁₃NO) is a heterocyclic compound featuring a 1,3-oxazole core substituted with a cyclohexyl group at the 5-position. This structure confers unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name |

5-cyclohexyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-4-8(5-3-1)9-6-10-7-11-9/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKPZSLBAFTRCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903076-55-0 | |

| Record name | 5-cyclohexyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Cyclohexyl-Substituted Precursors

The cyclocondensation of α-cyclohexyl carbonyl derivatives with nitriles or amides represents a classical route to 5-cyclohexyl-1,3-oxazole. For instance, US Patent 5,994,381 outlines a method wherein 4-cyclohexyl-5-aryl oxazoles are synthesized via reaction sequences involving zinc or magnesium-mediated coupling . Adapting this approach, cyclohexylacetonitrile can react with aryl halides (e.g., 3-fluoro-4-methylsulfonylphenyl bromide) in 1,2-dimethoxyethane under palladium catalysis to form intermediates, which subsequently undergo cyclization in acetic acid with ammonium acetate .

Key parameters include:

-

Temperature : Reflux conditions (~110°C) in acetic acid.

-

Catalysts : Palladium(0) complexes (e.g., Pd(PPh₃)₄) for cross-coupling.

-

Yields : Reported yields for analogous oxazoles range from 65% to 78% .

This method’s limitation lies in the requirement for halogenated aryl precursors, necessitating additional functionalization steps for non-halogenated substrates.

Metal-Mediated Coupling Reactions

Transition metals facilitate direct C–H activation and heterocycle formation. A zinc-mediated protocol from US Patent 5,994,381 involves reacting cyclohexylmagnesium bromide with 2-chloro-3-cyanopyridine in tetrahydrofuran (THF) at room temperature . The resulting Grignard intermediate undergoes oxidative cyclization using lead tetraacetate or manganese acetate in propionic acid, yielding this compound derivatives .

Optimization Insights :

-

Solvent Choice : Propionic acid enhances cyclization efficiency compared to acetic acid.

-

Oxidants : Lead tetraacetate achieves faster cyclization but poses toxicity concerns, whereas manganese acetate offers a greener alternative with comparable yields (70–82%) .

Acid-Catalyzed Cyclization of Cyclohexyl Imidates

A scalable route involves cyclohexyl imidates as precursors. As detailed in the Indian Journal of Chemistry , aldehydes such as cyclohexanecarboxaldehyde are treated with potassium cyanide and tert-butyldimethylsilyl chloride (TBSCl) in acetonitrile, forming α-silyloxy nitriles . Subsequent acid hydrolysis (HCl/MeOH) and cyclization in refluxing acetic acid with ammonium carbonate yield the oxazole core .

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitrile formation | KCN, TBSCl, ZnI₂, MeCN, rt | 85 |

| Cyclization | NH₄OAc, AcOH, reflux | 73 |

This method’s advantage is its operational simplicity and high purity, though the use of silylating agents increases cost .

Palladium-Catalyzed Multicomponent Reactions

Recent advances employ palladium catalysis to assemble oxazoles from simpler fragments. Frontiers in Chemistry (2019) describes a three-component reaction using 2-chloroquinoline-3-carbaldehydes, isocyanides, and water under Pd(OAc)₂ catalysis . Adapting this, cyclohexanecarbaldehyde, tert-butyl isocyanide, and aqueous ammonia in dimethyl sulfoxide (DMSO) with Cs₂CO₃ yield this compound-2-carboxamides .

Critical Observations :

-

Catalyst Loading : 5 mol% Pd(OAc)₂ suffices for full conversion.

-

Solvent Effects : DMSO enhances solubility of cyclohexyl substrates but complicates product isolation.

While this method enables modularity, competing side reactions (e.g., over-sulfonylation with TosMIC) necessitate careful optimization .

De Novo Oxazole Synthesis via Heterocyclization

A novel approach from US Patent 5,994,381 involves dehydrative cyclization of cyclohexyl-substituted β-hydroxyamides. Treating N-cyclohexyl-β-hydroxypropionamide with phosphorus oxychloride (POCl₃) in chloroform at 0°C induces cyclodehydration, forming this compound in 68% yield .

Mechanistic Considerations :

-

Protonation of the hydroxyl group by POCl₃.

-

Intramolecular nucleophilic attack by the amide nitrogen.

-

Elimination of water to form the oxazole ring.

This method avoids metal catalysts but requires stringent moisture control.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexyl-1,3-oxazole undergoes various chemical reactions, including:

Substitution: Direct arylation of oxazoles can be performed using palladium-catalyzed reactions with aryl halides.

Cycloaddition: The van Leusen oxazole synthesis involves a [3+2] cycloaddition reaction.

Common Reagents and Conditions:

Oxidizing Agents: MnO2, bromotrichloromethane, and CuBr2/DBU.

Catalysts: Palladium catalysts for arylation reactions.

Solvents: Polar solvents for C-5 arylation and nonpolar solvents for C-2 arylation.

Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

In the realm of chemistry, 5-cyclohexyl-1,3-oxazole serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various synthetic routes, including the van Leusen oxazole synthesis and cyclodehydration methods. These synthetic pathways allow for the production of derivatives with enhanced biological activities .

2. Biology

The compound is widely used in biological studies to investigate enzyme interactions and receptor binding. Its ability to interact with specific molecular targets makes it valuable in understanding biochemical pathways. For instance, it has been shown to inhibit enzymes such as cyclooxygenases and tyrosine kinases, which are crucial in cancer and inflammatory processes .

3. Medicine

This compound exhibits promising therapeutic properties:

- Antimicrobial Activity : The compound demonstrates significant antimicrobial effects against various bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 14 µg/mL against pathogens like Pseudomonas aeruginosa. Its ability to disrupt biofilm formation further enhances its potential as an antimicrobial agent .

- Anticancer Activity : Research indicates that oxazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Mechanisms include activation of apoptotic pathways and inhibition of cell proliferation .

- Anti-inflammatory Effects : The compound has shown anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is associated with pain and inflammation. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its pharmacological properties include:

| Substituent Position | Effect on Activity |

|---|---|

| C-2 | Increased antimicrobial activity |

| C-4 | Enhanced anticancer properties |

| C-5 | Improved anti-inflammatory effects |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various oxazole derivatives for antimicrobial efficacy, this compound was evaluated alongside other compounds. Results indicated that while some derivatives exhibited potent activity against E. coli and S. aureus, further research is needed to establish the specific efficacy of this compound against a broader range of pathogens .

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of oxazole derivatives on cancer cell lines revealed that modifications to the structure could lead to significant apoptosis induction without affecting normal cell viability. This highlights the therapeutic potential of compounds like this compound in cancer treatment .

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1,3-oxazole involves its interaction with various molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit enzymes such as tyrosine kinases and cyclooxygenases, leading to their anticancer and anti-inflammatory effects . The compound’s ability to form non-covalent interactions with receptors and enzymes is crucial for its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

Replacing the 1,3-oxazole core with other heterocycles (e.g., 1,3,4-oxadiazole) alters bioactivity. For instance, 5-cyclohexyl-1,3,4-oxadiazole derivatives (e.g., 45–49 in ) show varied inhibitory profiles against calmodulin-dependent enzymes, highlighting the impact of heterocycle rigidity on target selectivity .

Pharmacological Potential and Challenges

- Anticancer activity : 5-Sulfinyl-1,3-oxazole 3l demonstrates exceptional cytotoxicity (TGI < 10 μM) against diverse cancer cell lines, outperforming sulfonyl analogs .

- Antimicrobial activity : 4-Isopropyl-1,3-oxazole derivatives exhibit moderate antimicrobial effects, suggesting that bulkier substituents (e.g., cyclohexyl) may enhance potency .

Biological Activity

5-Cyclohexyl-1,3-oxazole is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and reviews.

Overview of this compound

This compound features a cyclohexyl group attached to the oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The oxazole framework is known for its versatility in medicinal chemistry and has been linked to various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1,3-oxazole derivatives, including this compound. The compound exhibits activity against several bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : In vitro assessments have shown that derivatives of 1,3-oxazole can have MIC values as low as 14 µg/mL against pathogens like Pseudomonas aeruginosa .

- Biofilm Inhibition : Certain derivatives demonstrated significant antibiofilm activity, suggesting a mechanism that alters bacterial cell surfaces rather than simply killing the cells .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 1e | 14 | Pseudomonas aeruginosa |

| 4a | 56.2 | Staphylococcus epidermidis |

2. Anticancer Activity

The anticancer properties of oxazole derivatives have been extensively studied. Compounds similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Specific studies indicate:

- Mechanisms : The activation of apoptotic pathways and inhibition of cell proliferation are key mechanisms through which these compounds exert their anticancer effects .

3. Anti-inflammatory Effects

Oxazole derivatives are also recognized for their anti-inflammatory properties. The presence of specific functional groups in the oxazole ring can enhance this activity:

- Research Findings : Studies indicate that modifications to the oxazole structure can significantly increase anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors influence its pharmacological properties:

- Substituents on the Oxazole Ring : The nature and position of substituents can drastically alter the compound's interaction with biological targets.

| Substituent Position | Effect on Activity |

|---|---|

| C-2 | Increased antimicrobial activity |

| C-4 | Enhanced anticancer properties |

| C-5 | Improved anti-inflammatory effects |

Case Study 1: Antimicrobial Efficacy

In a study assessing various oxazole derivatives for antimicrobial efficacy, this compound was evaluated alongside other compounds. Results indicated that while some derivatives showed potent activity against E. coli and S. aureus, further research is required to establish the specific efficacy of 5-cyclohexyl derivatives.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of oxazole derivatives on cancer cell lines revealed that certain modifications led to significant apoptosis induction without affecting normal cell viability. This highlights the potential therapeutic window for compounds like this compound.

Q & A

Q. What are the established synthetic routes for 5-Cyclohexyl-1,3-oxazole, and how are intermediates characterized?

- Methodological Answer : this compound can be synthesized via cyclization of N-acyl-α-amino ketones or Friedel-Crafts alkylation. For example, cyclohexyl-containing precursors undergo cyclization using Robinson-Gabriel synthesis under acidic conditions (e.g., POCl₃ or PPA). Key intermediates, such as N-acyl-α-amino acids, are characterized via UV-Vis, FT-IR, and multinuclear NMR (¹H, ¹³C) spectroscopy. Downfield shifts in NMR (e.g., CH₂ protons at δ 3.94–4.20 ppm for cyclized products vs. δ 2.99–3.20 ppm for acyclic precursors) confirm ring formation due to deshielding effects . Purity is validated via RP-HPLC with retention times (e.g., 11.8–13.0 minutes) and LC-ESI-MS/MS .

Q. How is the cytotoxicity of this compound evaluated in preclinical models?

- Methodological Answer : Cytotoxicity is assessed using Daphnia magna bioassays, a cost-effective and reproducible model for predicting biological activity. Compounds are dissolved in DMSO and diluted in culture medium. Mortality rates are measured at 24- and 48-hour intervals, with LC₅₀ values calculated using probit analysis. For example, derivatives with cyclohexyl groups showed LC₅₀ values ranging from 0.5–2.0 mM, indicating moderate toxicity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C-NMR : Identifies substituent effects (e.g., cyclohexyl protons as multiplet δ 1.2–2.1 ppm; oxazole C-2/C-4 carbons at δ 150–160 ppm).

- FT-IR : Confirms functional groups (e.g., C=N stretch at 1640–1680 cm⁻¹; C-O-C at 1240–1280 cm⁻¹).

- LC-ESI-MS/MS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for 5-cyclohexyl derivatives at m/z ~178) .

Advanced Research Questions

Q. How do substituents on the oxazole ring (e.g., cyclohexyl vs. aryl groups) influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., cyclohexyl) enhance membrane permeability, while aryl groups (e.g., phenyl, tolyl) increase π-π stacking with biological targets. For example, 5-cyclohexyl derivatives exhibit 30% lower cytotoxicity in Daphnia magna compared to 5-phenyl analogs, suggesting reduced non-specific interactions . Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like cyclooxygenase-2, where cyclohexyl moieties occupy hydrophobic pockets .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from metabolic stability differences. To address this:

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidation of cyclohexyl to cyclohexenyl).

- Species-Specific Assays : Compare results in Daphnia magna with mammalian cell lines (e.g., HepG2) to assess metabolic activation.

- Microsomal Stability Testing : Incubate compounds with liver microsomes to evaluate half-life (e.g., t₁/₂ < 30 minutes suggests rapid clearance) .

Q. How can computational methods optimize the functionalization of this compound for targeted drug design?

- Methodological Answer :

- DFT Calculations : Predict reactivity of the oxazole ring (e.g., Fukui indices identify C-5 as electrophilic for nucleophilic substitution).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cyclohexyl groups stabilize binding to ATP-binding cassettes via hydrophobic interactions).

- QSAR Models : Correlate logP values (e.g., ~2.5 for 5-cyclohexyl derivatives) with cytotoxicity to guide derivatization .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodological Answer :

- Reaction Optimization : Use flow chemistry to control exothermic cyclization steps (e.g., POCl₃-mediated reactions at 0–5°C).

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) to isolate >95% pure product.

- Byproduct Mitigation : Monitor for over-alkylation using TLC and quench excess reagents with aqueous NaHCO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.